- Radical-Mediated Acyl Thiol-Ene Reaction for Rapid Synthesis of Biomolecular Thioester Derivatives, European Journal of Organic Chemistry, 2021, 2021(29), 4148-4160

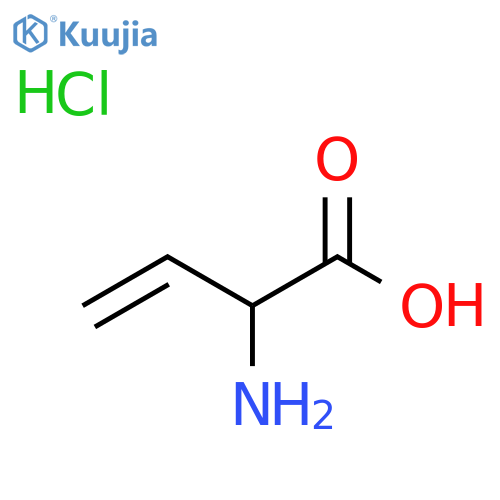

Cas no 89619-81-8 (3-Butenoic acid, 2-amino-, hydrochloride)

89619-81-8 structure

商品名:3-Butenoic acid, 2-amino-, hydrochloride

CAS番号:89619-81-8

MF:C4H8ClNO2

メガワット:137.564820289612

MDL:MFCD28128627

CID:594674

3-Butenoic acid, 2-amino-, hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Butenoic acid, 2-amino-, hydrochloride

- 2-amino-3-butenoic acid hcl

- 2-aminobut-3-enoic acid,hydrochloride

- 3-Butenoic acid, 2-amino-, hydrochloride (9CI)

- 3-Butenoic acid, 2-amino-, hydrochloride, (±)- (ZCI)

- 2-Amino-3-butenoic acid hydrochloride

- DL-2-Vinylglycine hydrochloride

-

- MDL: MFCD28128627

- インチ: 1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H

- InChIKey: DGDXDTSUVOEPFK-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C(C=C)N)O

3-Butenoic acid, 2-amino-, hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7543509-0.05g |

2-aminobut-3-enoic acid hydrochloride |

89619-81-8 | 95.0% | 0.05g |

$155.0 | 2025-02-24 | |

| abcr | AB532374-1g |

2-Aminobut-3-enoic acid HCl salt ( H-DL-Gly(Vinyl)-OH.HCl); . |

89619-81-8 | 1g |

€765.00 | 2025-02-15 | ||

| Aaron | AR003XXY-5g |

3-Butenoic acid, 2-amino-, hydrochloride |

89619-81-8 | 95% | 5g |

$3831.00 | 2024-07-18 | |

| 1PlusChem | 1P003XPM-250mg |

3-Butenoic acid, 2-amino-, hydrochloride |

89619-81-8 | 95% | 250mg |

$470.00 | 2024-04-20 | |

| Ambeed | A371047-250mg |

2-Aminobut-3-enoic acid hydrochloride |

89619-81-8 | 95% | 250mg |

$258.0 | 2024-04-16 | |

| Aaron | AR003XXY-1g |

3-Butenoic acid, 2-amino-, hydrochloride |

89619-81-8 | 95% | 1g |

$943.00 | 2025-02-14 | |

| Aaron | AR003XXY-100mg |

2-Amino-3-butenoic acid hydrochloride |

89619-81-8 | 95% | 100mg |

$343.00 | 2025-04-03 | |

| A2B Chem LLC | AB82858-50mg |

2-Aminobut-3-enoic acid hydrochloride |

89619-81-8 | 95% | 50mg |

$199.00 | 2024-04-19 | |

| A2B Chem LLC | AB82858-1g |

2-Aminobut-3-enoic acid hydrochloride |

89619-81-8 | 95% | 1g |

$738.00 | 2024-04-19 | |

| A2B Chem LLC | AB82858-5g |

2-Aminobut-3-enoic acid hydrochloride |

89619-81-8 | 95% | 5g |

$2949.00 | 2024-04-19 |

3-Butenoic acid, 2-amino-, hydrochloride 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 90 min, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water

リファレンス

- Organic reactions without solvent: Michael additions on an unsaturated sulfone and sulfoxide, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 73-8

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis of α-amino acids by reaction of tert-butyl N-(tert-butoxycarbonyl)iminoacetate with C-nucleophiles, Synthesis, 1987, (3), 223-5

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Enantioselective electrophilic bond construction to the α-carbon of α-amino acids, Tetrahedron, 1988, 44(17), 5495-506

3-Butenoic acid, 2-amino-, hydrochloride Raw materials

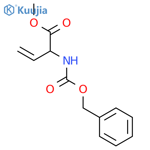

- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

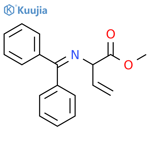

- 3-Butenoic acid, 2-[(diphenylmethylene)amino]-, methyl ester

- 3-Butenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester

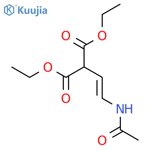

- PROPANEDIOIC ACID, (ACETYLAMINO)ETHENYL-, DIETHYL ESTER

3-Butenoic acid, 2-amino-, hydrochloride Preparation Products

3-Butenoic acid, 2-amino-, hydrochloride 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

89619-81-8 (3-Butenoic acid, 2-amino-, hydrochloride) 関連製品

- 70982-53-5((S)-2-Aminobut-3-enoic acid)

- 52795-52-5((2R)-2-aminobut-3-enoic acid)

- 56512-51-7(2-Aminobut-3-enoic acid)

- 52773-87-2(2-AMINO-3-BUTENOIC ACID)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89619-81-8)3-Butenoic acid, 2-amino-, hydrochloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):232.0/625.0